molecular formula C11H14BrNO B15081906 2-(3-Bromo-phenyl)-N-propyl-acetamide

2-(3-Bromo-phenyl)-N-propyl-acetamide

Cat. No.: B15081906
M. Wt: 256.14 g/mol
InChI Key: WFBOFRRGMFEBEO-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenyl)-N-propyl-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide typically involves the reaction of 3-bromoaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial reaction
  • Solvent: Dichloromethane or another suitable organic solvent
  • Reaction time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-phenyl)-N-propyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products Formed

    Oxidation: Formation of 3-bromo-benzoic acid

    Reduction: Formation of 2-(3-bromo-phenyl)-N-propyl-amine

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

2-(3-Bromo-phenyl)-N-propyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenyl)-N-propyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-phenyl)-N-propyl-acetamide
  • 2-(3-Chloro-phenyl)-N-propyl-acetamide
  • 2-(3-Iodo-phenyl)-N-propyl-acetamide

Uniqueness

2-(3-Bromo-phenyl)-N-propyl-acetamide is unique due to the presence of the bromine atom at the meta position on the phenyl ring. This specific positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds with different halogen substitutions or positions.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(3-bromophenyl)-N-propylacetamide

InChI

InChI=1S/C11H14BrNO/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14)

InChI Key

WFBOFRRGMFEBEO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC1=CC(=CC=C1)Br

Origin of Product

United States

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